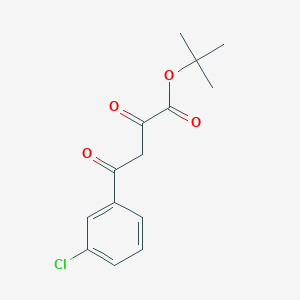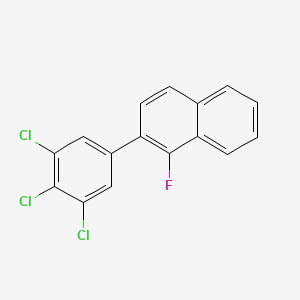
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of a fluorine atom at the 1-position of the naphthalene ring and three chlorine atoms at the 3, 4, and 5 positions of the phenyl ring attached to the 2-position of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boron reagent, such as an arylboronic acid or ester, is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of a solvent, such as toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds.
科学的研究の応用
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological targets.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene involves its interaction with molecular targets through various pathways. The presence of the fluorine and chlorine atoms can influence the compound’s electronic properties, making it a potent ligand for binding to specific receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
1-Fluoronaphthalene: A simpler analog with only a fluorine atom at the 1-position of the naphthalene ring.
1-Chloronaphthalene: Contains a chlorine atom at the 1-position of the naphthalene ring.
1-Bromonaphthalene: Contains a bromine atom at the 1-position of the naphthalene ring.
Uniqueness
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene is unique due to the presence of multiple halogen atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H8Cl3F |
|---|---|
分子量 |
325.6 g/mol |
IUPAC名 |
1-fluoro-2-(3,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-7-10(8-14(18)15(13)19)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |
InChIキー |
VFOSRYVWRMTLIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C(=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


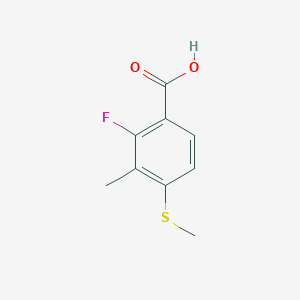
![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)

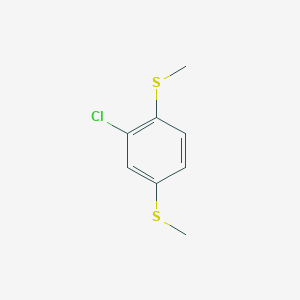
![1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
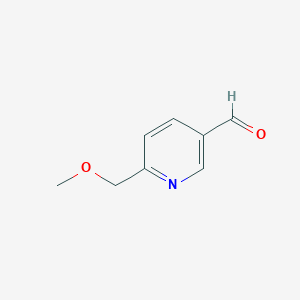
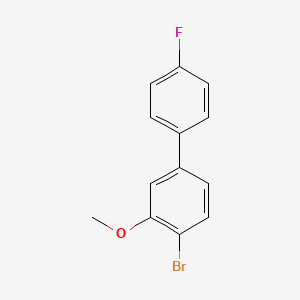
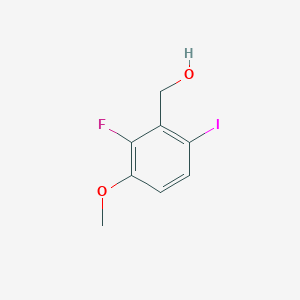
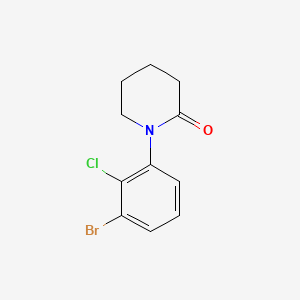
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
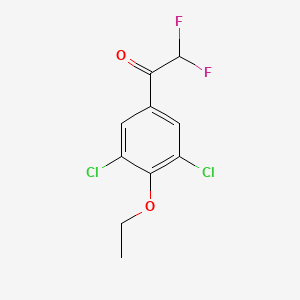
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
